molecular formula C18H15FN2O2S B2384957 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 544465-11-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2384957
CAS No.: 544465-11-4
M. Wt: 342.39
InChI Key: GOETULXXCIWVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazole, a type of heterocyclic compound that contains a five-membered C3NS ring. Thiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has phenyl groups attached to it, which could influence its reactivity and biological activity .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Thiazole derivatives generally exhibit good stability and moderate polarity .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested that it acts by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it has been suggested that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to possess antioxidant activity and protect against oxidative stress-induced damage. Furthermore, it has been suggested that this compound may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide. One area of focus could be the development of this compound derivatives with improved anticancer and antimicrobial activity. Another area of research could be the investigation of this compound's potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.

Synthesis Methods

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been synthesized through a series of chemical reactions that involve the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetyl chloride. The final product is obtained through purification and recrystallization processes. The synthesis method has been optimized to obtain high yields and purity of this compound.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOETULXXCIWVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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